molecular formula C10H10O4 B14312916 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid CAS No. 112165-22-7

5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid

Cat. No.: B14312916
CAS No.: 112165-22-7
M. Wt: 194.18 g/mol
InChI Key: HQPOZKHJMBWEGN-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with furan-2-carboxylic acid and methoxyacetylene.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or phosphorus pentoxide as catalysts.

    Cyclization: The intermediate products undergo cyclization to form the furan ring structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of biorefineries to convert biomass into furan derivatives is also gaining traction as a sustainable approach .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furans, carboxylic acids, and tetrahydrofuran derivatives .

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-methoxypenta-2,4-dienoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: Another furan derivative with similar antibacterial properties.

    5-Methyl-2-furoic Acid: Known for its use in the synthesis of pharmaceuticals.

    2,5-Furandicarboxylic Acid: Used in the production of bio-based plastics.

Properties

CAS No.

112165-22-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

5-(furan-2-yl)-3-methoxypenta-2,4-dienoic acid

InChI

InChI=1S/C10H10O4/c1-13-9(7-10(11)12)5-4-8-3-2-6-14-8/h2-7H,1H3,(H,11,12)

InChI Key

HQPOZKHJMBWEGN-UHFFFAOYSA-N

Canonical SMILES

COC(=CC(=O)O)C=CC1=CC=CO1

Origin of Product

United States

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